PARLAR 62
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUXOGVJMFMHR-ZQASAOEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154159-06-5 | |
| Record name | Parlar 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 154159-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of Parlar 62
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the precise molecular structure and preferred conformations of chemical compounds. For polychlorinated bornanes, including Parlar 62, these methods can provide detailed information about bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape. Studies utilizing quantum chemical approaches, such as Density Functional Theory (DFT), have been employed to characterize the molecular geometries of toxaphene (B166800) components like this compound. nih.gov The optimized molecular geometries obtained from these calculations have been compared with experimental data, such as X-ray structures, showing satisfactory concordance researchgate.netnih.gov. This suggests that theoretical methods can accurately represent the structural characteristics of these complex chlorinated bornanes. Quantum chemical calculations are also used to predict spectroscopic properties, such as ¹³C NMR chemical shifts, which can aid in the identification and analysis of these compounds. Accurate predictions of ¹³C NMR chemical shifts have been achieved for chlorinated bornanes by empirical scaling of shifts from GIAO calculations with geometries obtained from HF/6-31G* calculations. researchgate.netnih.gov
Predictive Modeling of Reactivity and Transformation Pathways of this compound
Computational methods are valuable for predicting how this compound might react and transform in different environments. Reactivity descriptors derived from theoretical calculations, such as electron affinity, hardness, the location of the lowest unoccupied molecular orbital (LUMO), and atomic charges, can provide insights into potential chemical reactions. researchgate.netnih.gov These descriptors can help guide the understanding of transformation pathways, such as dechlorination, which can occur in reductive environments researchgate.netnih.gov. Predictive modeling can help to understand the potential breakdown products and their properties, which is important for assessing the environmental persistence and impact of this compound.
Application of Theoretical Molecular Descriptors in Environmental Fate Prediction for Polychlorinated Bornanes including this compound
Theoretical molecular descriptors are widely used to predict the environmental fate of persistent organic pollutants like polychlorinated bornanes. These descriptors, calculated from the molecular structure, can correlate with properties such as thermodynamic stability, persistence, and sorption behavior. researchgate.netnih.govshd-pub.org.rs Studies have shown that molecular structural energies, derived from theoretical calculations, can serve as a general parameter for predicting the persistence of polychlorinated bornanes. researchgate.netnih.gov Reactivity descriptors can also indicate potential degradation pathways. researchgate.netnih.gov The agreement between these descriptors and the presence of specific polychlorinated bornanes in the environment suggests their utility as indicator compounds in environmental analysis and metabolism studies. researchgate.netnih.gov
Computational Studies on Isomerism and Stereochemistry of this compound
This compound, as a chlorinated bornane, exhibits complex isomerism and stereochemistry due to the presence of multiple chlorine atoms on the bornane cage structure. The bornane skeleton itself is a bicyclic monoterpenoid. t3db.ca The chlorination of camphene (B42988), the starting material for toxaphene synthesis, can lead to a vast number of possible chlorinated bornane congeners, including many stereoisomers. wikipedia.orgresearchgate.net Computational studies are essential for exploring the different possible isomeric forms and their relative stabilities. These studies can help to elucidate the stereochemical configurations of specific Parlar congeners, which is crucial for their accurate identification and for understanding their behavior in biological and environmental systems. ggu.ac.in While general information on isomerism and stereochemistry in organic molecules and chlorinated bornanes is available, specific computational studies focusing solely on the isomerism and stereochemistry of this compound would delve into the unique arrangement of chlorine atoms on its specific bornane cage and the resulting stereoisomers.
Computational Optimization Techniques in Chemical Research Relevant to this compound (e.g., reaction pathway optimization)
Computational optimization techniques are increasingly applied in chemical research to explore potential energy surfaces, find stable structures, and optimize reaction pathways. numberanalytics.comfrontiersin.org These techniques are relevant to the study of this compound in areas such as finding the lowest energy conformers of the molecule, identifying transition states in its degradation pathways, and potentially optimizing synthetic routes for obtaining specific congeners for research purposes. Methods like basin-hopping, genetic algorithms, and simulated annealing are used in computational chemistry for global optimization tasks, including molecular structure optimization and fitting potential energy functions. numberanalytics.comfrontiersin.org While direct application to this compound reaction pathway optimization was not specifically found in the search results, the principles of these techniques are broadly applicable to understanding the potential chemical transformations of complex molecules like chlorinated bornanes.
Advanced Analytical Methodologies for the Detection and Characterization of Parlar 62
Development and Optimization of High-Resolution Gas Chromatography (HRGC) Coupled with Mass Spectrometry (MS) Techniques for Parlar 62
High-Resolution Gas Chromatography (HRGC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of this compound. thermofisher.com The optimization of these methods is crucial for achieving the necessary sensitivity and selectivity to detect this compound in various samples. thermofisher.com Techniques such as using a programmable temperature injector (PTV) with cold injection can significantly reduce the thermal degradation of labile congeners like this compound. thermofisher.com The use of isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) has been successfully applied for the analysis of this compound in diverse food categories. nih.gov
Electron Impact (EI) Mass Spectrometry Methodologies
Electron Impact (EI) mass spectrometry provides a robust method for the analysis of this compound. While other ionization techniques may offer higher sensitivity for certain congeners, EI is noteworthy for its consistent response across different nonachlorobornane congeners, including this compound. researchgate.net In some instances, this compound has been observed to produce a stronger response in EI mode compared to other nonachlorobornane congeners. researchgate.net This characteristic makes EI-MS a valuable tool for confirmation and quantification, especially when analyzing technical toxaphene (B166800) mixtures and environmental samples where a broad range of congeners may be present. researchgate.netoup.com High-resolution gas chromatography combined with electron impact ionization mass spectrometry (HRGC-EI-MS) has been utilized for the analysis of toxaphene indicator compounds, including this compound, in environmental samples like Baltic herring. osti.gov
Electron Capture Negative Ion (ECNI) Mass Spectrometry for Enhanced Sensitivity
For achieving enhanced sensitivity in the detection of this compound, Electron Capture Negative Ion (ECNI) mass spectrometry is a widely employed technique. researchgate.netoup.com This method is particularly effective for halogenated compounds and can provide significantly lower detection limits compared to EI. researchgate.net However, it has been noted that this compound (specifically 2,2,5,5,8,8,9,10,10-nonachlorobornane) can exhibit a weaker [M-Cl]− response under certain ECNI conditions, which could potentially lead to false negative results if not carefully considered. researchgate.net Despite this, optimized GC/ECNI-MS methods have been successfully developed for the congener-specific determination of toxaphene compounds, including this compound. researchgate.net The use of a large volume, split vent-stopped flow injection (LVI-SVSF) technique with a cooled inlet helps to prevent the thermal degradation of thermally labile congeners like this compound during analysis by GC-ECNI-MS. chromatographyonline.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Congener Separation
The complexity of toxaphene mixtures, which can contain hundreds of congeners, necessitates advanced separation techniques. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers superior resolving power compared to single-column GC, enabling the separation of co-eluting congeners. researchgate.net Isotope dilution GCxGC-MS methods have been developed and validated for the sensitive and quantitative determination of key toxaphene congeners, including this compound, in challenging matrices like soil. researchgate.net In such methods, 13C10-labeled this compound is often used as an injection standard to ensure accuracy. researchgate.net The optimization of GCxGC-MS parameters, including column choice and temperature programs, is critical to achieving the separation of important congeners like Parlar 26, 32, 50, and 62 without interference from other isomers. researchgate.net
Application of High-Resolution Mass Spectrometry (HRMS) for Specificity
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides high mass resolution and accuracy, which is crucial for the specific detection of this compound, especially at trace levels. nih.govnumberanalytics.com HRMS can effectively distinguish target analytes from matrix interferences, thereby improving detection limits. thermofisher.com When coupled with HRGC, HRMS has been used for the analysis of toxaphene congeners, including Parlar 26, 50, and 62, in various food items. nih.gov The high specificity of HRMS allows for the accurate determination of molecular formulas, confirming the identity of the detected compounds. numberanalytics.com Modern high-resolution mass spectrometry demonstrates excellent capabilities for trace analysis and sensitive monitoring of toxaphene congeners like this compound, with the ability to achieve low femtogram (fg) range limits of quantification. thermofisher.com
Table 1: HRGC-MS Techniques for this compound Analysis
| Technique | Ionization Mode | Key Advantages for this compound Analysis | Considerations |
|---|---|---|---|
| HRGC-MS | Electron Impact (EI) | Robust and consistent response for various congeners. researchgate.net | May have lower sensitivity compared to ECNI. |
| HRGC-MS | Electron Capture Negative Ion (ECNI) | Enhanced sensitivity and lower detection limits. researchgate.net | This compound may show a weaker response under certain conditions. researchgate.net |
| GCxGC-MS | EI or ECNI | Superior separation of complex congener mixtures. researchgate.net | Requires specialized instrumentation and method development. |
| HRGC-HRMS | EI or ECNI | High specificity and accuracy, improved detection limits. thermofisher.com | Higher instrument cost. |
Methodologies for Enantioselective Analysis of this compound
This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The enantioselective analysis is important as the biological and toxicological properties of the individual enantiomers can differ.
Chiral Gas Chromatography Techniques
Chiral gas chromatography is the primary technique used for the enantioselective analysis of this compound. researchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) within the GC column to separate the enantiomers. Studies have employed multidimensional high-resolution gas chromatography with a chiral column for the enantioselective determination of various toxaphene congeners, including this compound, in biological matrices. researchgate.net For instance, the enantiomeric ratios of this compound have been determined in tissues of laying hens after exposure to technical toxaphene. researchgate.net Furthermore, high-resolution gas chromatography coupled to negative ion chemical ionization mass spectrometry (HRGC-NICI-MS) with chiral capillaries, such as those coated with heptakis-(2,3,6-O-tert-butyldimethylsilyl)-beta-cyclodextrin, has been used to investigate the enantioselective metabolism of this compound in rats. nih.gov These studies have revealed significant, time-dependent changes in the enantiomer ratios in various tissues, highlighting the importance of enantioselective analysis. nih.gov While some studies have reported nearly racemic compositions of this compound in fish species, others have found enantioenrichment, indicating that the enantiomeric composition can vary depending on the sample and environmental conditions. csic.es
Table 2: Chiral GC Methodologies for this compound
| Technique | Chiral Stationary Phase Example | Application Example | Key Finding |
|---|---|---|---|
| Multidimensional HRGC-ECD/MS | Randomly silylated heptakis(O-tert-butyldimethylsilyl)-beta-cyclodextrin | Analysis of tissues and eggs from laying hens. researchgate.net | Determined enantiomeric ratios of this compound, showing significant differences from the initial racemic mixture. researchgate.net |
| HRGC-NICI-MS | Heptakis-(2,3,6-O-tert-butyldimethylsilyl)-beta-cyclodextrin (TBDMS-CD) | Study of enantioselective metabolism in rats. nih.gov | Found significant time-dependent changes in enantiomer ratios in brain, adipose tissue, and liver. nih.gov |
Sample Preparation and Clean-up Procedures for this compound in Complex Matrices
The successful analysis of this compound in complex samples, such as biological tissues and environmental extracts, hinges on meticulous sample preparation and clean-up. These initial steps are critical for isolating the target analyte from interfering substances that could compromise the accuracy and sensitivity of the detection method.
Extraction Techniques (e.g., Accelerated Solvent Extraction, QuEChERS)
Modern extraction techniques have significantly improved the efficiency and reproducibility of isolating this compound from various matrices.
Accelerated Solvent Extraction (ASE) is a widely adopted method for extracting this compound from solid and semi-solid samples. analiticaweb.com.brthermofisher.com This technique utilizes organic solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet. analiticaweb.com.brunitylabservices.eu For instance, a Dionex ASE 300 accelerated solvent extractor has been successfully used in the preparation of fish tissue samples for Parlar congener analysis. chromatographyonline.com The process involves homogenizing the sample, which is then extracted using the ASE system. chromatographyonline.com The resulting extracts often undergo further purification steps. chromatographyonline.com ASE is recognized by the U.S. Environmental Protection Agency (EPA) as an official extraction method (Method 3545) for various persistent organic pollutants. thermofisher.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another powerful extraction and clean-up method that has gained popularity. pragolab.czsepscience.com Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to other complex matrices. The QuEChERS workflow involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium acetate (B1210297). sepscience.comnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is employed for clean-up, often utilizing sorbents like primary secondary amine (PSA) to remove matrix components. nih.govresearchgate.net Modifications to the QuEChERS method, such as the inclusion of graphitized carbon black (GCB) as a cleaning sorbent, have been reported to enhance its effectiveness for specific applications. researchgate.net
Matrix Interference Mitigation Strategies
Complex matrices inherently contain compounds that can interfere with the analysis of this compound, leading to inaccurate results. epa.gov Several strategies are employed to mitigate these matrix effects.
Cleanup and Fractionation: Following extraction, cleanup procedures are essential to remove co-extracted interfering compounds. For this compound analysis in fish, extracts obtained from ASE are often processed through Florisil cleanup and then fractionated using activated silica (B1680970) gel. chromatographyonline.com This liquid-liquid extraction approach with extensive cleanup helps to isolate the Parlar congeners into specific fractions, reducing matrix complexity. chromatographyonline.com
Isotope Dilution: The use of stable isotope-labeled internal standards is a robust strategy to compensate for matrix effects and improve the accuracy of quantification. myadlm.org For the analysis of this compound, ¹³C-labeled this compound is often used as a surrogate or internal standard. chromatographyonline.comebi.ac.uk This approach allows for the correction of analyte losses during sample preparation and instrumental analysis, as the labeled and unlabeled compounds are assumed to behave identically. myadlm.org
Instrumental Techniques: The choice of analytical instrumentation and its parameters can also help mitigate interferences. For example, high-resolution gas chromatography/mass spectrometry (GC/MS) provides the selectivity needed to distinguish target analytes from matrix components and co-eluting xenobiotics. thermofisher.com Cold injection techniques, such as programmable temperature injectors (PTV), are crucial for thermally labile compounds like this compound, as they prevent degradation in a hot injector. thermofisher.com
Quality Control and Interlaboratory Assessment of this compound Analysis
Ensuring the reliability and comparability of analytical data for this compound requires rigorous quality control (QC) measures and participation in interlaboratory assessment programs.
Quality Control Measures: QC procedures are integral to validating analytical methods for this compound. chromatographyonline.com These measures typically include the analysis of method blanks, matrix spikes, matrix spike duplicates (MS/MSD), and laboratory control samples (LCS) with each analytical batch. epa.gov Method blanks are analyzed to ensure that no contamination is introduced from solvents, reagents, or hardware. epa.gov Spiked samples are used to assess the method's accuracy and the effect of the sample matrix on recovery. epa.gov In one study, quality control samples at low and high concentration levels were prepared by spiking Parlar congeners into cod liver oil to evaluate the method's performance. chromatographyonline.com
Method Validation and Performance Evaluation (e.g., limits of detection, linearity, recovery, reproducibility)
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. americanpharmaceuticalreview.com This process involves evaluating several key performance characteristics.
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. americanpharmaceuticalreview.com For this compound, LODs have been reported in the picogram per gram (pg/g) range in soil samples, for example, 1.0 pg/g. ebi.ac.uk In another study, the method limit of detection for this compound in fish was determined using different statistical models. chromatographyonline.com
Linearity: Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. americanpharmaceuticalreview.com For this compound, calibration curves are typically established using a series of standards at different concentrations. epa.gov A coefficient of determination (r²) greater than 0.99 is generally considered to indicate good linearity. ebi.ac.ukresearchgate.net For instance, linear quantitative calibrations have been achieved over five orders of magnitude for the thermolabile this compound. thermofisher.com
Recovery: Recovery studies are performed to determine the efficiency of the extraction and analytical process. This is often assessed by analyzing spiked samples at known concentrations. A study on fish tissue demonstrated an approximate 80-91% recovery for ¹³C-labeled this compound, indicating good sample preparation efficiency. chromatographyonline.com Another study reported an average congener recovery of 90.8% in spiked sediment. ebi.ac.uk
Reproducibility and Repeatability: Reproducibility refers to the agreement between the results of measurements of the same analyte carried out under different conditions (e.g., different laboratories, operators, or equipment). americanpharmaceuticalreview.com Repeatability, or precision, refers to the agreement between results of successive measurements carried out under the same conditions. americanpharmaceuticalreview.com The relative standard deviation (RSD) is a common measure of precision. For this compound, RSD values have been reported to be around 17.4% in fish lipid analysis. chromatographyonline.com In another study, the repeatability and reproducibility for the analysis of toxaphene enantiomers, evaluated as the RSD of the enantiomeric fraction, was better than 11%. researchgate.net
Data Tables
Table 1: Method Validation Parameters for this compound in Different Matrices
| Parameter | Matrix | Method | Result | Reference |
| Limit of Detection (LOD) | Soil | GC x GC-MS | 1.0 pg/g | ebi.ac.uk |
| Linearity (r²) | Soil | GC x GC-MS | >0.99 | ebi.ac.uk |
| Linearity (r²) | Standard Solution | LVI-SF-GC–ECNI-MS | >0.9900 | chromatographyonline.com |
| Linearity Range | Standard Solution | GC/MS | 5 orders of magnitude | thermofisher.com |
| Recovery | Fish Tissue | Isotope Dilution | ~80-91% | chromatographyonline.com |
| Recovery | Sediment | Isotope Dilution | 90.8 ± 17.4% | ebi.ac.uk |
| Reproducibility (RSD) | Fish Lipid | LVI-SVSF-ID-GC-ECNI-MS | 17.4% | chromatographyonline.com |
| Reproducibility (RSD) | Standard Solution | GC x GC | < 11% | csic.es |
Environmental Occurrence and Distribution of Parlar 62
Detection and Quantification of BDE-99 in Various Environmental Compartments
BDE-99 has been extensively studied and quantified in a range of environmental matrices, indicating its widespread distribution resulting from anthropogenic activities. oup.commdpi.com Analytical methods, such as high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS), are employed for the determination of BDE congeners in various samples, including water, soil, and sediment. dcceew.gov.auepa.gov
Aquatic Environments (e.g., surface water, marine water, sediments)
BDE-99 is detected in aquatic environments, including surface water, marine water, and sediments. While PBDEs, particularly those with higher bromination, tend to bind strongly to sediment particles due to their hydrophobicity, lower brominated congeners like BDE-99 can be present in the aqueous phase. d-nb.infopjoes.com Studies have reported the presence of BDE-99 in water samples, although literature data on its occurrence in water can be limited due to its low solubility. mdpi.compjoes.com
Sediments serve as a significant sink for BDE-99 in aquatic systems. pops.intd-nb.info Concentrations of BDE-99 in sediments have been reported in various locations globally. For instance, studies in freshwater sediments from Denmark found summed concentrations of pentaBDE congeners, including BDE-99, ranging from 0.07 to 10.6 ng/g dry weight, with higher concentrations near populated areas. cdc.gov In Hong Kong marine waters, BDE-99 was among the most prominent congeners found in sediments, with concentrations ranging between 1.7 and 53.6 ng/g dry weight. vliz.be Research in riverine sediments in China indicated that BDE-99 posed an unacceptable risk to aquatic life at a significant percentage of locations. researchgate.net
Data on BDE-99 concentrations in aquatic environments highlight its persistence and potential impact on these ecosystems.
| Environmental Compartment | Location | Concentration Range (approximate) | Units | Source |
|---|---|---|---|---|
| Sediment | Denmark (freshwater) | 0.07 - 10.6 (sum of 5 congeners) | ng/g dry wt | cdc.gov |
| Sediment | Hong Kong (marine) | 1.7 - 53.6 | ng/g dry wt | vliz.be |
| Sediment | China (riverine) | Varied, risk noted | ng/g dry wt | researchgate.net |
| Water | Nigeria (stream) | 0.03 | ng/L | mdpi.com |
Atmospheric Presence and Long-Range Transport
BDE-99 is also present in the atmosphere, existing in both gaseous and particle-bound phases. researchgate.net Its presence in air facilitates its long-range atmospheric transport (LRAT), allowing it to reach remote regions, including the Arctic. pops.intrsc.orgenvironment-agency.gov.uk Studies in the Canadian Great Lakes Basin detected BDE-99 as one of the dominant PBDE congeners in air samples. rsc.org Long-range atmospheric transport was identified as an important factor influencing BDE-99 concentrations in some areas. rsc.org
Atmospheric deposition contributes to the presence of BDE-99 in other environmental compartments, such as soil and water. researchgate.nethelcom.fi The estimated annual average atmospheric deposition of BDE-99 to the Baltic Sea, for instance, has shown decreasing trends over time. helcom.fi The affinity of BDE-99 for atmospheric particles, particularly at lower temperatures, can influence its atmospheric transport efficiency. nilu.no
Terrestrial Systems (e.g., soil)
Terrestrial systems, particularly soil, can accumulate BDE-99 through atmospheric deposition and the application of contaminated sewage sludge. researchgate.netd-nb.infoindustrialchemicals.gov.au Studies have shown that a significant portion of the total environmental burden of BDE-99 can be contained within soil. d-nb.info Elevated levels of PBDE congeners, including BDE-99, have been found in soils, particularly in areas influenced by industrial activities or the use of sewage sludge. researchgate.netindustrialchemicals.gov.au Research in the UK and Norway indicated that forest soils tended to have higher concentrations, with evidence suggesting long-range atmospheric transport contributed to the levels of lower brominated congeners like BDE-99 in these soils. industrialchemicals.gov.au
Indoor environments, specifically house dust, have also been identified as a significant reservoir for BDE-99, reflecting its presence in consumer products within homes. nih.govnih.gov BDE-99 was found to be one of the dominant congeners in indoor air and dust samples. nih.govnih.gov
BDE-99 as an Indicator Congener in Global Monitoring Programs
For example, in the context of the Water Framework Directive, a biota-based Environmental Quality Standard (EQS) for the sum of several PBDE congeners, including BDE-99, has been established to assess the risk to the environment and human health from the consumption of contaminated fish. environment-agency.gov.uk Similarly, monitoring programs like the OSPAR Co-ordinated Environmental Monitoring Programme require the monitoring of BDE-99 in biota and sediment. cefas.co.uk
Spatiotemporal Trends in Environmental Concentrations of BDE-99
Spatiotemporal trend analysis of BDE-99 concentrations in various environmental compartments reveals the impact of regulatory actions and ongoing emissions. Following the phase-out of commercial PentaBDE mixtures in many regions, declining trends in BDE-99 levels have been observed in some environmental matrices. rsc.orgenvironment-agency.gov.ukhelcom.fimacroecointern.dk
For instance, studies in the Canadian Great Lakes Basin showed declining trends for BDE-99 in air samples, although the rate of decline varied depending on the location, potentially influenced by proximity to urban centers and the importance of long-range atmospheric transport. rsc.org Atmospheric deposition of BDE-99 to the Baltic Sea also showed a significant decrease over a nearly two-decade period. helcom.fi
Temporal trends in biota, such as fish and birds, have also been investigated. Studies on guillemot eggs from the Baltic Sea showed significant increases in BDE-99 concentrations from the late 1960s to the early 1990s, followed by rapid declines. macroecointern.dkhelcom.fi Similarly, studies on white-tailed eagles in Sweden and Norway indicated sharp increases in BDE-99 levels from the late 1960s/early 1970s to the early to mid-1990s, followed by considerable declines. macroecointern.dk
Despite the observed decreasing trends in many areas, BDE-99 remains detectable in the environment, highlighting its persistence and the need for continued monitoring.
| Environmental Compartment | Location | Time Period | Trend | Source |
|---|---|---|---|---|
| Air | Canadian Great Lakes Basin | 2005-2014 | Declining | rsc.org |
| Atmospheric Deposition | Baltic Sea | 2000-2019 | Decreasing | helcom.fi |
| Sediment | Lake St. Pierre, Canada | 2003-2013 | Decreasing | canada.ca |
| Guillemot Eggs | Baltic Sea | Late 1960s-Early 2000s | Increase then Decline | macroecointern.dkhelcom.fi |
| White-tailed Eagles | Sweden and Norway | Late 1960s-Recent Years | Increase then Decline | macroecointern.dk |
Environmental Fate and Transformation of Parlar 62
Mechanisms of Degradation of Parlar 62 in Environmental Media
The environmental degradation of this compound is driven by both biotic and abiotic processes, which transform the parent compound into various metabolites. epa.gov The primary mechanisms include reductive dechlorination in anaerobic environments and photodegradation when exposed to sunlight.
Reductive dechlorination is a significant degradation pathway for this compound and other chlorinated hydrocarbons, particularly in anaerobic (oxygen-depleted) environments such as sediments and water-logged soils. nih.govnih.gov This process involves the sequential removal of chlorine atoms from the molecule, which are replaced by hydrogen atoms. tpsgc-pwgsc.gc.ca This transformation is often microbially mediated, where anaerobic bacteria use the chlorinated compound as an electron acceptor in their respiratory processes. frtr.govnih.gov
The rate of reductive dechlorination for toxaphene (B166800) congeners is influenced by the degree of chlorination; more highly chlorinated compounds tend to degrade more rapidly. nih.govnih.gov This process leads to the formation of less-chlorinated congeners, which can have different toxicological and environmental fate characteristics than the parent compound. epa.gov Studies on technical toxaphene in anaerobic sewage sludge show that degradation proceeds primarily via reductive dechlorination, leading to persistent metabolites. nih.gov
Photodegradation, or photolysis, is a key abiotic process that contributes to the breakdown of this compound in the environment, especially in surface waters and the atmosphere. cdc.govnih.gov This process occurs when the molecule absorbs energy from sunlight (specifically UV radiation), leading to the cleavage of its chemical bonds. researchgate.net
Photodegradation can occur through two main pathways:
Direct Photolysis: Occurs when this compound directly absorbs light energy, causing a chemical transformation. researchgate.net
Indirect Photolysis: Involves other substances in the environment, known as photosensitizers (e.g., natural organic matter), which absorb sunlight and produce reactive chemical species that then degrade the this compound molecule. researchgate.net
The atmospheric half-life for vapor-phase toxaphene components reacting with photochemically produced radicals is estimated to be at least 4–5 days, highlighting the role of photo-oxidation in its transformation. cdc.gov
Biotransformation Pathways of this compound in Organisms
When organisms are exposed to this compound, they can metabolize, or biotransform, the compound through various enzymatic pathways. These processes are part of the organism's natural defense mechanism to detoxify and eliminate foreign substances (xenobiotics).
The biotransformation of this compound is primarily carried out by xenobiotic-metabolizing enzymes. While early research focused on anaerobic dechlorination, oxidative transformation processes are also recognized as important metabolic pathways. nih.gov
Phase I Metabolism: This phase typically involves enzymes like the mixed-function oxidase system, particularly cytochrome P450 enzymes. These enzymes introduce or expose functional groups on the this compound molecule, often through reactions like hydroxylation (the addition of a hydroxyl, -OH, group). This initial step increases the water solubility of the compound and prepares it for further metabolism.
Phase II Metabolism: Following Phase I, the modified compound may undergo conjugation reactions. In this phase, enzymes attach endogenous molecules (like glucuronic acid or sulfate) to the hydroxylated metabolite, further increasing its water solubility and facilitating its excretion from the organism.
The enzymatic processes described above result in the formation of various metabolites. A significant class of potential metabolites for toxaphene congeners like this compound are hydroxylated polychlorobornanes. nih.gov The formation of these oxidative metabolites has been a subject of study, leading to the chemical synthesis of these compounds to serve as analytical standards for their detection in environmental and biological samples. nih.gov The presence of these metabolites indicates that oxidative pathways, in addition to reductive dechlorination, play a role in the biotransformation of toxaphene in living organisms. nih.gov
Bioaccumulation and Biomagnification of this compound in Food Chains
Due to its chemical properties, this compound is prone to bioaccumulation and biomagnification, posing a risk to organisms at higher trophic levels. nih.govisotope.com
Bioaccumulation is the process where the concentration of a substance, such as this compound, builds up in an individual organism over time, faster than it can be broken down or excreted. cimi.org This occurs because persistent, fat-soluble compounds like this compound are readily stored in the fatty tissues of organisms. cimi.orgepa.gov
Biomagnification is the progressive increase in the concentration of a substance at successively higher levels in a food chain. cimi.org Organisms at the top of the food chain consume prey containing accumulated toxins, leading to much higher concentrations in their own bodies. epa.govyoutube.com
This compound is one of the major toxaphene congeners found to persist and accumulate in fish, marine mammals, and humans. cdc.govnih.gov Its presence in the food chain demonstrates its capacity for biomagnification. For example, trophic biomagnification of the toxaphene mixture has been observed in aquatic food chains, with concentrations increasing by a factor of 4.7 from plankton to fish. cdc.gov
Table 1: Median Toxaphene Congener Levels in Various Food Categories Data based on a study from the Pearl River Delta area, illustrating the biomagnification of Parlar congeners in the food chain.
Persistence and Recalcitrance of this compound in Ecosystems
This compound is notable for its high degree of persistence in the environment, a characteristic that contributes significantly to its ecological impact. This recalcitrance stems from its chemical structure, a highly chlorinated bornane, which is inherently resistant to breakdown.
The persistence of this compound is demonstrated by its widespread detection in various environmental compartments—including soil, water, sediment, and air—as well as in the tissues of wildlife and humans, often long after the use of toxaphene was discontinued. While specific half-life data for this compound are not extensively documented, the persistence of the broader toxaphene mixture provides a strong indication of its longevity. The half-life of total toxaphene in soil, for instance, has been estimated to range from 100 days to as long as 12 years, with more highly chlorinated and structurally stable congeners like this compound expected to be at the longer end of this spectrum. In anaerobic sediments, the half-life of the toxaphene mixture can extend up to 6 years.
The recalcitrance of this compound is a direct consequence of its molecular structure. The carbon skeleton of the bornane molecule, combined with extensive chlorination, makes it a challenging substrate for the metabolic enzymes of microorganisms. This inherent stability is a key factor in its bioaccumulation, as the rate of uptake by organisms can exceed the rate of elimination and degradation.
General Persistence of Toxaphene in Environmental Media
This table provides an overview of the reported persistence of the total toxaphene mixture, which is indicative of the behavior of persistent congeners like this compound.
| Environmental Compartment | Reported Half-Life Range for Total Toxaphene | Primary Factors Influencing Persistence |
| Soil | 100 days – 12 years | Microbial activity, soil composition, temperature, oxygen levels |
| Sediment (Anaerobic) | Up to 6 years | Redox potential, microbial community composition |
| Water (Aerobic) | Weeks to Months | Volatilization, sorption to particles, sunlight exposure |
| Air | Days | Atmospheric radicals, photolytic degradation |
Isomer Specific and Enantiomer Specific Research on Parlar 62
Significance of Isomer and Enantiomer Ratios in Environmental Samples
The congener patterns observed in environmental samples often differ considerably from those in the original technical toxaphene (B166800) mixture isotope.com. This variation is a result of various environmental processes, including physical, chemical, and biological transformations, which affect different congeners and their isomers and enantiomers at different rates isotope.comnih.gov.
The presence of nonracemic enantiomer ratios for certain chiral toxaphene congeners, including Parlar 62, in biological samples is a key indicator of enzymatic biotransformation isotope.com. Living organisms can preferentially metabolize or accumulate one enantiomer over the other, leading to deviations from the 1:1 ratio (racemic) typically found in the abiotic environment or the original technical mixture nih.govchemicalbook.com. Analyzing these enantiomer ratios provides valuable insights into the selectivity of pollutant transformation processes occurring in marine and terrestrial ecosystems nih.gov.
Furthermore, variations in enantiomer ratios in the original toxaphene sources (e.g., different manufacturing processes or origins like technical toxaphene vs. Soviet Polychloropinene) can exist, and these differences must be considered when interpreting alterations in congener and enantiomeric patterns in environmental samples nih.govchemicalbook.com.
Investigation of Chirality in Synthetic and Environmental this compound
This compound is a chiral compound, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images of each other) pharmaffiliates.comchemicalbook.com. Investigating the chirality of this compound in both synthetic standards and environmental samples is essential for a comprehensive understanding of its behavior.
Analytical techniques capable of separating and quantifying individual enantiomers are critical for such investigations. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) and chiral gas chromatography (GC) are among the methods employed for determining the enantiomeric composition of toxaphene congeners, including this compound nih.govchemicalbook.comnih.gov. These advanced chromatographic techniques offer improved separation power, which is necessary to resolve the complex mixture of toxaphene congeners and their enantiomers nih.govnih.gov.
Studies have utilized isotopically labeled standards, such as 13C10-labeled this compound, as injection or surrogate standards to enhance the accuracy and reliability of quantitative analysis in environmental samples nih.govnih.gov. The development and validation of sensitive methods, like isotope dilution/comprehensive two-dimensional gas chromatography-tandem mass spectrometry (GC×GC-MS), have enabled the determination of trace quantities of this compound and other indicator congeners in various matrices, including soil nih.govnih.gov.
While some studies on environmental samples have reported racemic composition for certain chlorobornane congeners, nonracemic enantiomer ratios have been specifically observed for congeners like this compound in biological samples, indicating enantioselective processes isotope.comnih.gov. The isolation of pure enantiomers, sometimes confirmed by techniques like X-ray crystallography, aids in establishing their absolute configurations and provides valuable standards for enantiomer-specific environmental analysis chemicalbook.com.
Differential Environmental Behavior of this compound Enantiomers
The observation of nonracemic enantiomer ratios for this compound in biological samples strongly suggests that its individual enantiomers exhibit differential behavior in the environment, particularly within biological systems isotope.comnih.gov. In homochiral biological environments, the interactions with enzymes and other biomolecules can be stereoselective, leading to differences in uptake, metabolism, and elimination rates between enantiomers nih.gov.
For this compound, the nonracemic ratios in biota are indicative of enzymatic biotransformation processes that favor one enantiomer over the other isotope.com. This enantioselective metabolism or accumulation contributes to the altered congener patterns observed in organisms compared to the original toxaphene mixture isotope.com.
The relative stability of this compound, potentially attributed to its specific structural features, such as isolated geminal chlorine groups in the 2- and 5-positions, is thought to contribute to its persistence and enrichment in mammals as it moves up the food chain lgcstandards.com. This persistence, coupled with enantioselective processes, influences the specific enantiomeric profile of this compound found in different environmental compartments and organisms. Enantioselective analysis thus provides a powerful tool for elucidating the specific transformation pathways and fate of chiral pollutants like this compound in marine and terrestrial ecosystems nih.gov.
Reported Concentrations of this compound in Environmental Samples
Research has quantified this compound in various environmental and biological matrices. The concentrations can vary significantly depending on the sample type and location.
| Sample Matrix | Analyte | Concentration Range / Mean (ng/g) | Reference |
| Northern Fur Seals | This compound | Mean: 37.2 ± 3.8 | |
| Fish (German Market) | Parlar #62 | Detected, concentrations vary | lgcstandards.com |
| Fish Oils | Parlar #62 | Contributes to 80-85% of total six congeners | pharmaffiliates.com |
| Soil | This compound | Trace quantities detected | nih.gov |
| Estuarine Sediments | This compound | Detected | nih.gov |
| Norwegian Bird Eggs | Parlar-62 | <0.12 - 1.42 |
Note: Units and basis (e.g., wet weight, lipid weight) may vary between studies.
Analytical Detection Limits for this compound
The sensitivity of analytical methods is crucial for detecting and quantifying this compound, especially at trace levels in environmental samples.
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| GC×GC-MS (Isotope Dilution) | Soil | 1.0 pg/g (S/N=3) | nih.govnih.gov |
| GC-ECD (Nominal Detection Limit) | Sediment | ~1 ng/g | nih.gov |
Future Directions in Parlar 62 Academic Research
Advancements in Analytical Sensitivity and Specificity for Parlar 62
Advancements in analytical techniques are crucial for the accurate and sensitive detection of this compound in complex environmental and biological matrices. Recent research has focused on improving the capabilities of gas chromatography (GC) coupled with various mass spectrometry (MS) techniques.
Studies have successfully employed Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) and GC-MS/MS for the determination of toxaphene (B166800) congeners, including this compound, in samples such as fish liver oil, feedingstuff, and soil. researchgate.net Isotope dilution (ID) techniques, particularly when combined with GC-MS/MS or GC-ECNI-MS (Electron-Capture Negative Ion Mass Spectrometry), have demonstrated enhanced sensitivity and specificity for this compound analysis. researchgate.netchromatographyonline.com
A key challenge in analyzing this compound is its thermal lability in hot GC inlets. chromatographyonline.comthermofisher.com To mitigate this, Large Volume Injection (LVI) techniques, such as Split Vent–Stopped Flow (SVSF) injection into a cooled inlet, have been developed and successfully applied. chromatographyonline.comthermofisher.com This approach prevents the thermal degradation of this compound, allowing for more accurate quantification. chromatographyonline.comthermofisher.com
Comprehensive two-dimensional GC (GC×GC) has also shown significant improvements over one-dimensional GC for the analysis of complex toxaphene mixtures, offering better separation and potentially improved specificity for individual congeners like this compound. researchgate.net
Reported detection limits highlight the increasing sensitivity of these methods. For instance, limits of detection for this compound using GC-HRMS have been reported as low as 1.0 pg/g in fish liver oil and feedingstuff. researchgate.net Linear quantitative calibrations for this compound in the range of 10 fg to 50 pg have been achieved using high-resolution MID (Multiple Ion Detection) mass spectrometry with NCI mode. thermofisher.com These advancements are vital for monitoring low environmental concentrations and human exposure levels of this compound.
Table 1 summarizes representative analytical techniques and their application to this compound.
| Analytical Technique | Application Matrix | Noteworthy Feature / Performance | Source |
| GC-HRMS | Fish liver oil, Feedingstuff | LOD: 1.0 pg/g for this compound (S/N=3) | researchgate.net |
| ID-GC-MS/MS | Soil | Sensitive and efficient method | researchgate.net |
| LVI-SVSF-ID-GC–ECNI-MS | Fish tissue extracts (in isooctane) | Addresses thermal degradation of this compound; Isotope Dilution used | chromatographyonline.com |
| GC-HRMS (NCI mode, high resolution) | Samples (trace analysis) | Linear calibration: 10 fg to 50 pg for this compound | thermofisher.com |
| GC×GC-MS | Fish liver oil, Feedingstuff | Substantial improvements over 1D GC | researchgate.net |
Refined Understanding of Biotransformation Mechanisms of this compound
Understanding how organisms metabolize this compound is critical for assessing its persistence and bioaccumulation potential. Research indicates that this compound can undergo biotransformation in certain organisms.
Studies involving liver microsomes from seals suggest the involvement of CYP3A-like enzymes in the metabolic breakdown of this compound. researchgate.net Inhibition experiments using ketoconazole, a known inhibitor of CYP3A enzymes, demonstrated a concentration-dependent reduction in the metabolism of CHB-62 (this compound) in these seal microsomes. researchgate.net While ellipticine, a CYP1A1/2 inhibitor, also showed some inhibitory effect, it was significantly less pronounced than that of ketoconazole, pointing to a primary role for CYP3A-like enzymes in this process in seals. researchgate.net
Differences in the biotransformation of various toxaphene congeners have been observed across species. For example, fish appear to be capable of metabolizing this compound, distinguishing it from congeners like Parlar 26 and Parlar 50, which are more resistant to metabolism in fish. wur.nl
The chlorine substitution pattern on the bornane structure significantly influences the degradation rates of chlorobornanes, including Parlar congeners. researchgate.net Some congeners are known to be relatively unstable, while others, such as Parlar 26 and 50, are notably recalcitrant in the environment and biological systems. researchgate.net Although this compound is often monitored alongside the persistent Parlar 26 and 50 as an indicator congener, evidence of its metabolism in fish suggests that its biotransformation pathways and rates may differ, necessitating further refined studies to fully elucidate its metabolic fate in various organisms. dioxin20xx.orgwur.nlresearchgate.net
Enhanced Computational Models for Predicting this compound Environmental Fate
Computational models are valuable tools for simulating and predicting the environmental behavior, transport, and fate of POPs like this compound. These models help in understanding how chemicals move between different environmental compartments such as air, water, soil, and biota. defra.gov.uk
Environmental fate models can incorporate various processes, including transport from primary sources and diffusive or secondary sources to land or water. defra.gov.uk They are instrumental in guiding research by identifying key fate processes and environmental sinks that warrant further investigation. defra.gov.uk
The development of multimedia fate models, including regionally segmented models covering areas like the European continent, allows for the examination of the environmental fate and behavior of a wide range of chemicals and the prediction of their potential for long-range atmospheric transport. defra.gov.uk
For accurate modeling of this compound's environmental fate, it is essential to have reliable input parameters, including its physicochemical properties such as water solubility, vapor pressure, and volatilization rates. wur.nl Determining these properties specifically for this compound is important for developing models that can reliably quantify its presence and predict its behavior in various environmental systems, particularly aquatic environments. wur.nl While general POP fate models exist and are being refined, future research directions include enhancing these models with specific, experimentally derived parameters for individual congeners like this compound to improve the accuracy of environmental fate predictions.
Role of this compound in Broader Organohalogen Research and Persistent Organic Pollutants (POPs) Studies
This compound holds a significant position within the broader scope of organohalogen research and studies concerning Persistent Organic Pollutants (POPs). As a specific congener of toxaphene, a complex chlorinated mixture, this compound is inherently linked to the legacy of organochlorine pesticides. cymitquimica.comcymitquimica.comdioxin20xx.orguliege.beresearchgate.netthermofisher.comwur.nl
Toxaphene was identified as one of the initial twelve POPs under the Stockholm Convention, highlighting its global environmental concern and the need for its elimination and monitoring. dioxin20xx.orguliege.bepops.int this compound, along with Parlar 26 and Parlar 50, are recognized as key indicator congeners for monitoring the presence and levels of toxaphene residues in environmental samples and biological organisms. dioxin20xx.orguliege.bethermofisher.comwur.nl Their inclusion in international monitoring programs, such as those under the Stockholm Convention, underscores their importance in tracking the global distribution and trends of toxaphene. dioxin20xx.orguliege.bethermofisher.compops.int
Research focused on this compound directly contributes to the understanding of the environmental persistence, long-range atmospheric transport, and bioaccumulation characteristics common to many organohalogen compounds and POPs. uliege.bepops.intresearchgate.netnih.govresearchgate.net Monitoring studies have detected this compound in various matrices globally, including human milk and fish, providing valuable data on human exposure and the presence of this POP in food chains. dioxin20xx.orguliege.bepops.intresearchgate.netnih.gov
Q & A
Q. What analytical methods are recommended for detecting PARLAR 62 in environmental matrices?
this compound, a polychlorinated dibenzo-p-dioxin/furan (PCDD/F) congener, is typically analyzed using high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS). This method ensures sensitivity for trace-level detection in complex matrices like air extracts or biological samples. However, challenges arise due to its low concentrations; studies often report results below detection limits (e.g., ND in fish samples ). Researchers should validate detection protocols using certified reference materials and account for matrix interferences through rigorous sample cleanup (e.g., silica gel chromatography).
Q. Why is this compound prioritized in environmental monitoring despite its low detection frequency?
As a persistent organic pollutant (POP), this compound exhibits bioaccumulative and toxic properties, necessitating surveillance under international frameworks like the Stockholm Convention. Even non-detects (ND) in studies (e.g., air and fish samples ) contribute to risk assessment baselines. Researchers should integrate ND data into probabilistic models to evaluate long-term exposure risks and regulatory compliance.
Q. How should researchers address discrepancies in this compound concentrations across studies?
Discrepancies may stem from methodological variability (e.g., extraction efficiency, instrument calibration) or environmental heterogeneity. For instance, human milk studies reported detectable this compound levels (0.41–0.58 ng/g lipid ), while air samples showed ND. To resolve contradictions, standardize protocols using interlaboratory assessments (e.g., the Global Interlaboratory Assessment ) and report both lower/upper bound (LB/UB) concentrations to distinguish true NDs from analytical limitations.
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound detection in low-concentration matrices?
Researchers must balance sensitivity and specificity by:
- Employing isotope dilution techniques to correct recovery losses.
- Using larger sample volumes (e.g., 100+ g for lipid-rich matrices) to improve detection likelihood.
- Incorporating quality control (QC) samples (blanks, spikes) to identify contamination sources. These steps align with reproducibility guidelines for POP analysis .
Q. How can interlaboratory variability in this compound measurements be minimized?
The Third Round Global Interlaboratory Assessment (2016/2017) highlighted inconsistencies in PCDD/F reporting, with some labs scoring "suspicious/unacceptable" for this compound . Mitigation strategies include:
- Adopting harmonized SOPs from organizations like the EPA or WHO.
- Participating in proficiency testing programs.
- Reporting measurement uncertainties and detection limits transparently .
Q. What statistical approaches are suitable for interpreting non-detects in this compound datasets?
Non-detects (NDs) complicate trend analysis. Recommended methods include:
- Substitution: Replace NDs with ½ the detection limit for conservative estimates.
- Survival analysis: Model censored data using Kaplan-Meier estimators.
- Bayesian frameworks: Incorporate prior knowledge of POP behavior to refine predictions. Such approaches ensure compliance with data integrity standards .
Q. How can researchers design studies to evaluate this compound’s synergistic effects with other POPs?
Use factorial experimental designs to test interactions between this compound and co-occurring pollutants (e.g., PCBs). Key steps:
- Define dose-response relationships using in vitro assays (e.g., AhR activation).
- Apply mixture toxicity models (e.g., Concentration Addition).
- Validate findings with epidemiological data on human exposure cohorts. This aligns with the PICOT framework for structured research questions .
Methodological and Literature Review Guidance
Q. What strategies enhance the efficiency of literature reviews on this compound?
- Use Google Scholar’s advanced filters (e.g., "since 2020") and "Cited by" features to identify seminal studies and track recent citations .
- Combine search terms: "this compound" AND ("PCDD/F" OR "dioxin") NOT "commercial".
- Prioritize systematic reviews and interlaboratory studies for methodological rigor .
Q. How can researchers ensure their this compound studies meet ethical and reproducibility standards?
Q. What tools are available for visualizing this compound’s environmental distribution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
